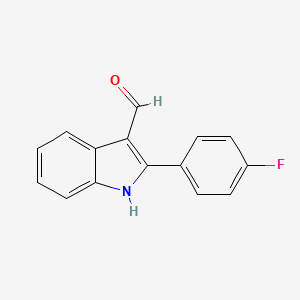

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde

説明

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the indole ring, which is further substituted with a carbaldehyde group at the 3-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoroaniline.

Formation of Indole Ring: The 4-fluoroaniline undergoes a Fischer indole synthesis with phenylhydrazine to form 2-(4-fluorophenyl)-1H-indole.

Introduction of Carbaldehyde Group: The indole derivative is then subjected to a Vilsmeier-Haack reaction using DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the carbaldehyde group at the 3-position, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

Oxidation: 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid.

Reduction: 2-(4-Fluorophenyl)-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde derivatives. Research has shown that compounds synthesized from this aldehyde exhibit notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. For instance, derivatives formed through condensation reactions with hydrazines demonstrated varying degrees of antibacterial efficacy, with minimum inhibitory concentrations (MIC) reported as low as 3.9 µg/mL for some derivatives .

1.2 Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that this compound and its derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications on the indole ring can enhance cytotoxicity, making it a potential lead compound for developing new anticancer agents .

Synthesis of Novel Compounds

2.1 Synthesis Methods

The synthesis of this compound typically involves the Vilsmeier-Haack reaction, which allows for the introduction of the aldehyde functional group into indole derivatives. The general procedure includes reacting indoles with phosphorus oxychloride and dimethylformamide under controlled conditions to yield high-purity products .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Reactants | Solvent | Yield (%) |

|---|---|---|---|

| Vilsmeier-Haack Reaction | Indole + Phosphorus Oxychloride | Dimethylformamide | 70-90 |

| Condensation with Hydrazines | Indole-3-carbaldehyde + Hydrazine Derivatives | Ethanol | 52.5-69.3 |

Structure-Activity Relationship Studies

3.1 QSAR Modeling

Quantitative structure-activity relationship (QSAR) modeling has been employed to predict the biological activities of various derivatives of this compound. By analyzing the electronic and steric properties of substituents on the indole ring, researchers have identified key structural features that contribute to enhanced biological activity against targeted pathogens and cancer cells .

Case Study: Tyrosinase Inhibition

In a recent study, several derivatives were synthesized and tested for their ability to inhibit tyrosinase, an enzyme involved in melanin production. The results indicated that compounds with halogen substitutions on the phenyl ring exhibited significant inhibitory effects, with IC50 values ranging from 6.40 µM to 25.31 µM depending on the specific substitution pattern . This highlights the potential for developing skin-whitening agents based on these findings.

Material Science Applications

4.1 Photophysical Properties

This compound has also been explored for its photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The fluorine atom enhances the electron-withdrawing capacity, which can improve the photostability and efficiency of devices utilizing this compound .

作用機序

The mechanism of action of 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets such as enzymes and receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding proteins and enzymes. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity.

類似化合物との比較

2-Phenyl-1H-indole-3-carbaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.

2-(4-Chlorophenyl)-1H-indole-3-carbaldehyde: Contains a chlorine atom instead of fluorine, which affects its reactivity and interactions with biological targets.

2-(4-Methylphenyl)-1H-indole-3-carbaldehyde: The presence of a methyl group instead of fluorine alters its lipophilicity and biological activity.

Uniqueness: 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is unique due to the presence of the fluorine atom, which enhances its stability, lipophilicity, and ability to participate in specific chemical reactions. The fluorine atom also influences the compound’s biological activity by affecting its binding affinity to target proteins and enzymes.

生物活性

2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an indole moiety, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of indole derivatives, including this compound. The compound has shown promising activity against a range of bacterial strains.

- Minimum Inhibitory Concentration (MIC) : A study found that the compound exhibited significant antibacterial activity with an MIC of 16 µg/mL against resistant strains of Enterococcus faecium .

- Mechanism of Action : The presence of the fluorine atom in the phenyl ring enhances the lipophilicity of the compound, facilitating better penetration through bacterial membranes and increasing its reactivity with microbial targets .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines.

- Cell Lines Tested : Research indicates that this compound has been tested against several human cancer cell lines including A549 (lung cancer), HT-29 (colon cancer), and HCT116 (colon cancer) .

- Cytotoxicity : The IC50 values for this compound were reported to be lower than those of standard treatments such as 5-fluorouracil, indicating its potential as an effective anticancer agent. For instance, in A549 cells, it showed an IC50 value significantly lower than the positive control .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | A549 | 193.93 |

| 5-Fluorouracil | A549 | 371.36 |

Anti-inflammatory Activity

The anti-inflammatory effects of indole derivatives are well-documented, and this compound is no exception.

- Inhibition Studies : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation. Preliminary results suggest that it may serve as a potent COX inhibitor .

Case Studies and Experimental Findings

- Study on Indole Derivatives : A comprehensive study demonstrated that various indole derivatives, including those similar to this compound, exhibited significant anticancer and antimicrobial activities. The study emphasized structure-activity relationships that enhance these biological effects .

- Caspase Activation : Another research highlighted that certain analogs of this compound could stimulate caspase production in cancer cells, suggesting a mechanism for inducing apoptosis .

特性

IUPAC Name |

2-(4-fluorophenyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO/c16-11-7-5-10(6-8-11)15-13(9-18)12-3-1-2-4-14(12)17-15/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLQLBZDVAGJSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347026 | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70093-12-8 | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。